molecular formula C23H26N2O3 B14933099 N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-indole-3-carboxamide

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-indole-3-carboxamide

Cat. No.: B14933099
M. Wt: 378.5 g/mol
InChI Key: IUYBOQZUFTXZTA-UHFFFAOYSA-N
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Description

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-indole-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a methoxyphenyl group and an oxan-4-yl moiety, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The methoxyphenyl group can be introduced through electrophilic substitution reactions, while the oxan-4-yl moiety can be added via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carboxamide can produce an amine derivative .

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The indole core can form hydrogen bonds with various enzymes and proteins, inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and cancer progression .

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C23H26N2O3/c1-25-15-20(19-5-3-4-6-21(19)25)22(26)24-16-23(11-13-28-14-12-23)17-7-9-18(27-2)10-8-17/h3-10,15H,11-14,16H2,1-2H3,(H,24,26)

InChI Key

IUYBOQZUFTXZTA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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